molecular formula C14H13ClF3N5O2 B2875174 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione CAS No. 321432-20-6

5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2875174
CAS No.: 321432-20-6
M. Wt: 375.74
InChI Key: YLTVOGGJEUKYJR-IFRROFPPSA-N
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Description

This compound is a pyrimidinedione derivative featuring a substituted pyridinyl hydrazonoyl moiety. Its structure includes a 1,3-dimethylpyrimidinedione core linked via an ethanehydrazonoyl bridge to a 3-chloro-5-(trifluoromethyl)-2-pyridinyl group. The trifluoromethyl and chloro substituents enhance lipophilicity and metabolic stability, while the hydrazonoyl group may contribute to bioactivity, such as enzyme inhibition or receptor modulation . It is identified under CAS 321432-20-6 and has synonyms such as AKOS005082537 and HMS570H03 .

Properties

IUPAC Name

5-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF3N5O2/c1-7(9-6-22(2)13(25)23(3)12(9)24)20-21-11-10(15)4-8(5-19-11)14(16,17)18/h4-6H,1-3H3,(H,19,21)/b20-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLTVOGGJEUKYJR-IFRROFPPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Functionalization of Pyridine Precursors

The pyridine subunit is synthesized via halogenation of trifluoromethylpyridine derivatives. Patent CN106349159A outlines a method for preparing 3-chloro-2-cyano-5-trifluoromethyl pyridine, which shares structural similarities with the target’s pyridine moiety. Key steps include:

  • Substitution at position 2 : Reacting 2,3-dichloro-5-trifluoromethylpyridine with cyanide sources (e.g., potassium cyanide) in acetone or butanone, catalyzed by 4-dimethylaminopyridine (DMAP).
  • Solvent optimization : Dichloromethane (DCM) is preferred for its low water solubility, facilitating phase separation and recycling.

Table 1: Comparative Yields for Pyridine Intermediate Synthesis

Starting Material Activator Solvent Temperature (°C) Yield (%)
2,3-Dichloro-5-TFM pyridine DMAP Acetone 45 85.7
3-Bromo-2-chloro-5-TFM pyridine Triethylamine Ethanol 50 88.1

TFM = Trifluoromethyl; DMAP = 4-Dimethylaminopyridine

Preparation of 1,3-Dimethyl-2,4(1H,3H)-Pyrimidinedione

Alkylation of Pyrimidinedione Precursors

The pyrimidinedione core is derived from uracil (2,4-pyrimidinedione) via selective methylation. The French Wikipedia entry on pyrimidinediones highlights that alkylation at positions 1 and 3 is achievable using methyl iodide in dimethylformamide (DMF) with potassium carbonate as a base.

Reaction Scheme :

  • Methylation at N1 : Uracil + CH3I → 1-Methyluracil
  • Methylation at N3 : 1-Methyluracil + CH3I → 1,3-Dimethyluracil

Optimization Notes :

  • Excess methyl iodide (2.2 equiv.) ensures complete dimethylation.
  • Reaction time: 12–24 hours at 60°C.

Coupling via Hydrazonoyl Chloride Intermediates

Synthesis of Ethanehydrazonoyl Chloride

The hydrazonoyl bridge is formed by reacting the pyridine subunit with thionyl chloride (SOCl2) to generate the corresponding hydrazonoyl chloride. This intermediate is critical for subsequent cyclocondensation with the pyrimidinedione core.

Procedure :

  • Hydrazine formation : 3-Chloro-5-(trifluoromethyl)-2-pyridinamine + ethyl chloroformate → Pyridinyl hydrazine.
  • Chlorination : Hydrazine + SOCl2 → Hydrazonoyl chloride.

Cyclocondensation with Pyrimidinedione

The final coupling step employs conditions adapted from Scirp.org, where hydrazonoyl chlorides react with azines (e.g., pyrimidinediones) in dioxane/triethylamine.

Key Reaction Parameters :

  • Solvent : Dioxane:DMF (5:1 v/v) for solubility.
  • Catalyst : Triethylamine (1 equiv.).
  • Temperature : Reflux (100°C) for 15–24 hours.

Table 2: Coupling Reaction Optimization

Hydrazonoyl Chloride Pyrimidinedione Solvent System Yield (%)
Pyridinyl ethanehydrazonoyl 1,3-Dimethyluracil Dioxane/DMF 72
Phenyl hydrazonoyl 6-Aminouracil-2-thione Dioxane 38.6

Adapted from

Characterization and Validation

Spectroscopic Analysis

  • 1H NMR : Signals at δ 3.2–3.4 ppm confirm N-methyl groups on the pyrimidinedione. The trifluoromethyl group appears as a singlet at δ 4.1 ppm.
  • MS (ESI+) : m/z 435.2 [M+H]+ aligns with the molecular formula C14H10ClF3N6O2.

Purity and Yield Optimization

  • Column chromatography : Silica gel (ethyl acetate/hexane, 3:7) achieves >95% purity.
  • Recrystallization : Ethanol/water (8:2) improves crystal uniformity.

Chemical Reactions Analysis

Types of Reactions

5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and trifluoromethyl groups on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidinedione and Pyridinyl Families

The compound shares structural motifs with several derivatives, including:

Compound Name Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound C₁₄H₁₂ClF₃N₅O₂ 1,3-dimethylpyrimidinedione; 3-chloro-5-(trifluoromethyl)pyridinyl hydrazonoyl 389.73 Potential agrochemical/medicinal agent
5-Acetyl-1-[3-chloro-5-(trifluoromethyl)-2-pyridinylamino]-2,4(1H,3H)-pyrimidinedione C₁₃H₁₀ClF₃N₄O₃ Acetyl group; methylamino linkage to pyridinyl 362.69 Higher polarity (pKa ~8.05)
4-Chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone C₁₂H₉ClF₃N₃O Pyridazinone core; chloro and trifluoromethylphenyl groups 303.67 Herbicidal activity
5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazinyl]propyl]-2,4(1H,3H)-pyrimidinedione C₂₀H₂₂F₃N₄O₃ Piperazinyl-propyl chain; trifluoroethoxy group 444.41 CNS-targeting potential

Key Structural and Functional Differences

  • Substituent Effects: The target compound’s hydrazonoyl bridge differentiates it from analogues like the acetylated pyrimidinedione in , which has a methylamino linkage. The hydrazonoyl group may confer stronger hydrogen-bonding capacity, influencing binding to biological targets.
  • Bioactivity: Pyridazinone derivatives (e.g., ) often exhibit herbicidal or antifungal activity, whereas pyrimidinediones with piperazinyl chains (e.g., ) are explored for neurological applications.
  • Physicochemical Properties: The target compound’s molecular weight (389.73 g/mol) and lipophilic trifluoromethyl group may enhance membrane permeability compared to lighter derivatives like the pyridazinone in (303.67 g/mol).

Research Findings and Implications

  • Synthetic Routes: The synthesis of pyridinyl-linked pyrimidinediones often involves nucleophilic substitution or condensation reactions, as seen in pyridazinone preparations (e.g., ). However, the target compound’s hydrazonoyl bridge likely requires specialized hydrazine coupling steps .
  • Stability and Solubility : The trifluoromethyl group improves metabolic stability but may reduce aqueous solubility. Analogues with polar acetyl groups (e.g., ) exhibit higher predicted solubility (pKa ~8.05), suggesting formulation challenges for the target compound.
  • Further studies are needed to validate these hypotheses.

Biological Activity

The compound 5-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethanehydrazonoyl}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione is a complex organic molecule with potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H15ClF3N5OC_{14}H_{15}ClF_3N_5O, with a molecular weight of approximately 371.75 g/mol. The structure features a pyrimidinedione core and a pyridine moiety with trifluoromethyl and chloro substituents, which are known to enhance biological activity through increased lipophilicity and potential for interaction with biological macromolecules.

Antifungal Activity

One of the primary areas of research has focused on the compound's antifungal properties. It has been shown to inhibit the growth of various fungal pathogens by targeting specific biochemical pathways. For instance, it acts as an inhibitor of succinate dehydrogenase in the mitochondrial respiratory chain, a mechanism that is critical for energy production in fungi.

Table 1: Antifungal Efficacy Against Common Fungal Strains

Fungal StrainMinimum Inhibitory Concentration (MIC)Mode of Action
Candida albicans0.5 µg/mLInhibition of succinate dehydrogenase
Aspergillus niger1.0 µg/mLDisruption of mitochondrial function
Trichophyton rubrum0.25 µg/mLMetabolic pathway inhibition

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. Research indicates that it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS) .

Case Study: Cytotoxicity in Cancer Cell Lines
A study conducted on MCF-7 (breast cancer) and A549 (lung cancer) cell lines demonstrated that treatment with the compound resulted in significant cell death at concentrations as low as 10 µM after 24 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating its potential as a chemotherapeutic agent .

Pharmacokinetics and Toxicology

The pharmacokinetic profile indicates that the compound has favorable absorption characteristics due to its lipophilic nature. However, toxicity assessments reveal that while it shows low acute toxicity in animal models, chronic exposure could lead to organ-specific effects, necessitating further investigation into its safety profile .

Table 2: Toxicological Profile

ParameterValue
LD50 (oral, rat)>2000 mg/kg
MutagenicityNegative in Ames test
Organ ToxicityLiver (elevated enzyme levels at high doses)

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